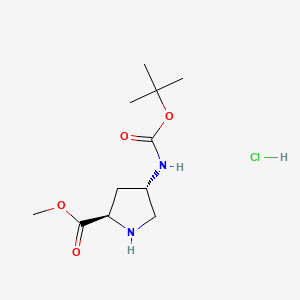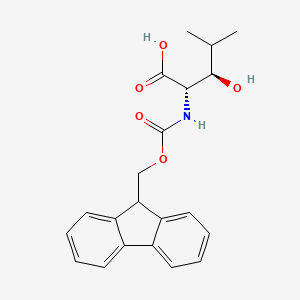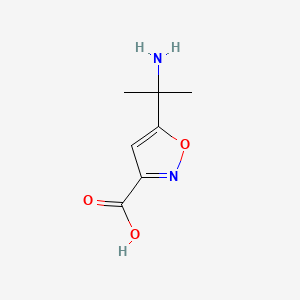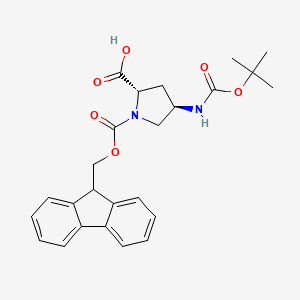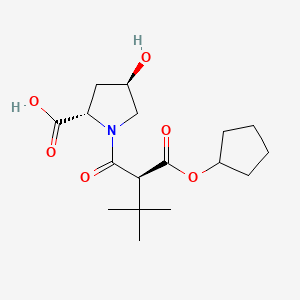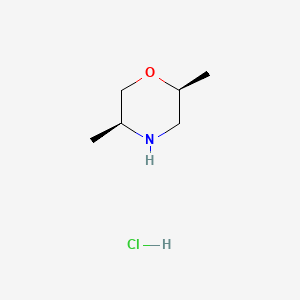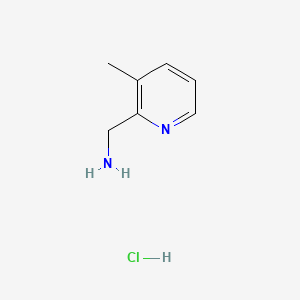
(3-Methylpyridin-2-yl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Methylpyridin-2-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C7H11ClN2 . It has a molecular weight of 158.63 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of “(3-Methylpyridin-2-yl)methanamine hydrochloride” consists of a pyridine ring with a methyl group attached to the 3rd carbon and a methanamine group attached to the 2nd carbon . The hydrochloride indicates that the compound forms a salt with hydrochloric acid .Physical And Chemical Properties Analysis
“(3-Methylpyridin-2-yl)methanamine hydrochloride” is a solid at room temperature . It is typically stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Chemical Inhibitors and Drug Metabolism
One significant application of (3-Methylpyridin-2-yl)methanamine hydrochloride in scientific research is its potential use in the study of drug metabolism, specifically as a chemical inhibitor of cytochrome P450 isoforms in human liver microsomes. Research indicates that chemical inhibitors play a crucial role in deciphering the involvement of specific CYP isoforms in drug metabolism, which is vital for predicting drug-drug interactions when multiple drugs are coadministered to patients. The selectivity of such inhibitors, including (3-Methylpyridin-2-yl)methanamine or its derivatives, is essential for accurate in vitro assessment of CYP isoform contribution to the total metabolism of drugs. This knowledge helps in the development of safer pharmaceuticals by identifying potential interactions and optimizing dosing regimens to minimize adverse effects (Khojasteh et al., 2011).
Hydroxypyridinone Complexes with Metals
Another area of application is in the development of efficient metal chelators for medical use, such as the chelation of aluminum and iron. Hydroxypyridinones, a class of ligands to which (3-Methylpyridin-2-yl)methanamine hydrochloride could theoretically relate due to its pyridine component, have shown promise in chelating metal ions like Al3+ and Fe3+. These compounds, including those derived from hydroxypyridinone, are being explored for their potential medical applications, particularly in treating conditions like iron overload and aluminum toxicity. Their ability to form stable complexes with these metal ions at physiological conditions, coupled with favorable lipo-hydrophilic balance, suggests their utility as metal scavengers in therapeutic settings (Santos, 2002).
DNA Binding and Photodynamic Therapy
Furthermore, research on cationic porphyrins and their interactions with DNA highlights another potential application of (3-Methylpyridin-2-yl)methanamine hydrochloride in the realm of photodynamic therapy (PDT). Cationic porphyrins, due to their ability to bind to DNA through intercalation or external stacking, have been studied for their use in PDT, a treatment method that involves the activation of a photosensitizer by light in the presence of oxygen to produce cytotoxic species. The study of DNA-binding interactions can inform the development of new drugs and therapeutic strategies that utilize these interactions to target cancer cells or pathogens with minimal side effects. The specific interactions of compounds like (3-Methylpyridin-2-yl)methanamine hydrochloride with DNA could provide insights into designing more efficient and selective photosensitizers for PDT (McMillin et al., 2005).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only in a well-ventilated area .
Eigenschaften
IUPAC Name |
(3-methylpyridin-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.ClH/c1-6-3-2-4-9-7(6)5-8;/h2-4H,5,8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEGAVWOPSLNLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylpyridin-2-yl)methanamine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid](/img/structure/B591595.png)
